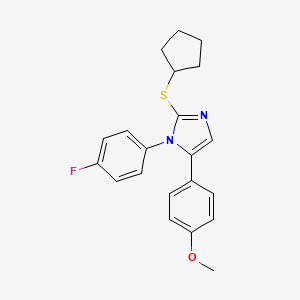![molecular formula C19H19N3OS B6586536 2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide CAS No. 1207022-59-0](/img/structure/B6586536.png)
2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .
Future Directions
properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-20-18(23)14-24-19-21-12-17(16-10-6-3-7-11-16)22(19)13-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFQBTFMCPCSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-nitrophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586466.png)
![2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586469.png)
![2-{[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6586476.png)
![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6586488.png)
![2-{[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586502.png)
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(3-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586525.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586526.png)
![N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6586533.png)
![2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586543.png)
![5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole](/img/structure/B6586551.png)
![2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586552.png)

![2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6586558.png)